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Tamarixetin 7-O-neohesperidoside -

Tamarixetin 7-O-neohesperidoside

Catalog Number: EVT-14053646
CAS Number:
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tamarixetin 7-O-neohesperidoside is a flavonoid glycoside derived from the genus Tamarix, which belongs to the family Tamaricaceae. This compound exhibits notable pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities, making it a subject of interest in various scientific fields. The structure of Tamarixetin 7-O-neohesperidoside features a neohesperidose sugar moiety attached to the 7-O position of tamarixetin, enhancing its biological activity and solubility compared to its aglycone form.

Source

Tamarixetin is primarily sourced from plants within the Tamarix genus. It can also be synthesized chemically through various methods, including glycosylation reactions that facilitate the attachment of sugar moieties to the flavonoid backbone.

Classification

Tamarixetin 7-O-neohesperidoside is classified as a flavonoid glycoside, a subclass of flavonoids characterized by the presence of one or more sugar units attached to a flavonoid aglycone. This classification underlines its relevance in both natural product chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin with neohesperidose. The process can be conducted through enzymatic or chemical methods:

  1. Enzymatic Glycosylation: Utilizing glycosyltransferases to catalyze the transfer of neohesperidose to tamarixetin.
  2. Chemical Glycosylation: Involves the reaction of tamarixetin with activated forms of neohesperidose under acidic or basic conditions, often requiring catalysts such as Lewis acids.

Technical Details

The reaction conditions for chemical synthesis may include specific solvents (e.g., dimethyl sulfoxide or acetonitrile) and temperatures optimized for yield and purity. The purification process often employs chromatographic techniques such as high-performance liquid chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular formula of Tamarixetin 7-O-neohesperidoside is C21H24O12C_{21}H_{24}O_{12}, and its structure consists of a flavonoid backbone with a glycosyl moiety. The specific arrangement includes:

  • A flavone structure with hydroxyl groups at positions 3, 5, and 7.
  • A neohesperidose unit linked at the 7-O position.

Data

The molecular weight is approximately 480.4 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation, confirming the identity and purity of the compound.

Chemical Reactions Analysis

Reactions

Tamarixetin 7-O-neohesperidoside can undergo various chemical reactions:

  1. Oxidation: This may yield oxidized derivatives such as quinones.
  2. Reduction: Can produce dihydro derivatives when treated with reducing agents like sodium borohydride.
  3. Substitution: Involves replacing functional groups under specific conditions.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The choice of conditions significantly influences the reaction pathway and product distribution.

Mechanism of Action

The mechanism by which Tamarixetin 7-O-neohesperidoside exerts its biological effects involves several pathways:

  1. Inhibition of Pro-inflammatory Enzymes: Reduces inflammatory cytokine production by inhibiting enzymes like cyclooxygenases.
  2. Induction of Apoptosis in Cancer Cells: Activates caspases through mitochondrial pathways, leading to programmed cell death.
  3. Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative stress.

These mechanisms highlight its potential therapeutic applications in treating inflammatory diseases and cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in polar solvents like methanol and water but poorly soluble in non-polar solvents.

Chemical Properties

  • Stability: Exhibits stability under various storage conditions but may degrade in plasma over time.
  • Melting Point: The melting point is not extensively documented but can be inferred from similar compounds.

Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under different environmental conditions.

Applications

Tamarixetin 7-O-neohesperidoside has diverse scientific applications:

  1. Research in Chemistry: Serves as a model compound for studying glycosylation processes and flavonoid synthesis.
  2. Biological Studies: Used to investigate antioxidant and anti-inflammatory properties in vitro and in vivo.
  3. Pharmaceutical Development: Shows promise in developing treatments for cancer, inflammation, and bacterial infections due to its bioactive properties.
  4. Natural Health Products: Incorporated into dietary supplements owing to its health benefits.
Biosynthetic Pathways and Precursor Relationships

Role of Flavonoid Glycosylation in Plant Secondary Metabolism

Flavonoid glycosylation represents a critical biochemical modification that enhances the solubility, stability, and compartmentalization of plant secondary metabolites. This process is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer sugar moieties to specific positions on flavonoid aglycones. Tamarixetin (4′-O-methylquercetin) serves as the direct aglycone precursor for tamarixetin 7-O-neohesperidoside, where neohesperidose—a disaccharide of glucose and rhamnose—is attached at the 7-hydroxyl position [1] [7]. Glycosylation effectively modulates the bioactivity and subcellular trafficking of flavonoids, allowing their accumulation in vacuoles or apoplastic spaces, thereby reducing cellular toxicity [10].

The biosynthetic pathway initiates with the shikimate and phenylpropanoid pathways, producing the flavonoid backbone. Key intermediates include:

  • Phenylalanine: Converted to cinnamic acid via phenylalanine ammonia-lyase (PAL)
  • 4-Coumaroyl-CoA: Condensed with malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone
  • Quercetin: Formed through hydroxylation and oxidation steps, then methylated at the 4′-position by O-methyltransferases (OMTs) to yield tamarixetin [3] [7].

Table 1: Key Precursors in Tamarixetin 7-O-Neohesperidoside Biosynthesis

PrecursorEnzyme InvolvedFunction in Pathway
PhenylalaninePhenylalanine ammonia-lyaseAromatic amino acid precursor
4-Coumaroyl-CoAChalcone synthaseForms chalcone scaffold
NaringeninChalcone isomeraseCyclizes to flavanone
QuercetinFlavonol synthaseHydroxylation to flavonol
TamarixetinO-Methyltransferase4′-O-methylation of quercetin

Enzymatic Mechanisms of 7-O-Neohesperidoside Formation

The formation of tamarixetin 7-O-neohesperidoside involves a two-step enzymatic glycosylation process:

  • Primary glycosylation: A UDP-glucose-dependent glucosyltransferase (e.g., UGT89B1) attaches glucose to the 7-OH position of tamarixetin, forming tamarixetin 7-O-glucoside. This step exhibits strict regiospecificity due to steric constraints of the UGT's active site [1] [10].
  • Secondary glycosylation: A rhamnosyltransferase (e.g., RHM1) catalyzes the addition of rhamnose to the 2″-OH of the glucose moiety using UDP-rhamnose as the donor substrate. This forms the α-1,2 linkage characteristic of neohesperidose [1] [6].

Notably, citrus rhamnosyltransferases exhibit pronounced specificity for flavonoid-7-O-glucosides, explaining the abundance of neohesperidosides in Rutaceae species. The enzymatic kinetics follow ordered sequential mechanisms where UDP-sugar binding precedes flavonoid substrate association [1] [10].

Table 2: Characterized Enzymes in Neohesperidoside Biosynthesis

EnzymeEC NumberSubstrate SpecificityProduct Formed
UGT89B12.4.1.-Flavonoid 7-OH positionTamarixetin 7-O-glucoside
Rhamnosyltransferase2.4.1.78Flavonoid-β-glucosides7-O-Neohesperidoside conjugates

Genetic Regulation of Glycosyltransferase Activity in Neohesperidoside Biosynthesis

The spatial and temporal expression of UGTs and rhamnosyltransferases governs the accumulation of tamarixetin 7-O-neohesperidoside in planta. Key regulatory mechanisms include:

  • Transcriptional control: MYB and bHLH transcription factors bind promoter elements of UGT and RHM genes. In Citrus species, MYB12 specifically upregulates flavonoid-7-O-UGTs during fruit development [1] [7].
  • Organ-specific expression: Highest UGT transcript levels occur in young leaves and floral tissues, correlating with neohesperidoside accumulation patterns. For example, saffron (Crocus sativus) stigmas show elevated UGT707B1 expression, leading to sophoroside (glucosyl-1,2-glucoside) derivatives [10].
  • Epigenetic modulation: DNA methylation and histone acetylation states influence tissue-specific UGT expression. Stress responses like UV-B exposure induce demethylation of UGT promoter regions, enhancing glycoside production [7].

Table 3: Genetic Regulatory Elements for Neohesperidoside Biosynthesis

Regulatory ElementTarget GenesBiological EffectPlant Species
MYB12 transcription factorUGT89B1, RHM1Upregulation during fruit maturationCitrus × paradisi
bHLH32UGT707A2Response to jasmonate signalingArabidopsis thaliana
UV-B responsive elementMultiple UGTsEnhanced expression under UV stressVitis vinifera

Comparative Analysis of Tamarixetin Glycosides in Plant Species

Tamarixetin glycosides exhibit remarkable structural diversity across plant taxa, with variations in:

  • Glycosylation patterns: Rutaceae (citrus) accumulate 7-O-neohesperidosides, while Asteraceae produce 3-O-glucosides. Saffron tepals contain both tamarixetin 3-O-sophorosides and 7-O-glucosides [10].
  • Tissue distribution: Floral tissues show higher neohesperidoside concentrations than vegetative organs. Tamarix species accumulate tamarixetin 7-O-neohesperidoside in pollen and petals as a UV-protectant [1] [5].
  • Ecological adaptations: Bitter-tasting neohesperidosides in citrus act as herbivore deterrents, whereas in medicinal plants (e.g., Astragalus), they contribute to antioxidant defenses [4] [8].

Phylogenetic analysis reveals that UGTs capable of 7-O-glycosylation evolved independently in Rutaceae, Liliaceae, and Fabaceae, suggesting convergent evolution for specialized metabolite diversification [1] [10].

Table 4: Distribution of Tamarixetin Glycosides in Plant Species

Plant FamilySpeciesDominant GlycosideBiological Role
RutaceaeCitrus aurantiumTamarixetin 7-O-neohesperidosideHerbivore deterrent
LiliaceaeCrocus sativusTamarixetin 3-O-sophorosideAntioxidant accumulation
FabaceaeAstragalus miserTamarixetin 3-O-glucosideStress response metabolite
TamaricaceaeTamarix troupiiTamarixetin 7-O-neohesperidosidePollen viability factor

Properties

Product Name

Tamarixetin 7-O-neohesperidoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1

InChI Key

OINKGVSBWFRFRW-PDDXIVOGSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

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